molecular formula C24H25NO2 B2754432 3-Benzyl-5-[(benzyloxy)methyl]-2-phenyl-1,3-oxazolidine CAS No. 680214-37-3

3-Benzyl-5-[(benzyloxy)methyl]-2-phenyl-1,3-oxazolidine

Cat. No.: B2754432
CAS No.: 680214-37-3
M. Wt: 359.469
InChI Key: WSUZUZKCMDWXQS-UHFFFAOYSA-N
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Description

3-Benzyl-5-[(benzyloxy)methyl]-2-phenyl-1,3-oxazolidine is a complex organic compound with the molecular formula C24H25NO2 It is a member of the oxazolidine family, characterized by a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-[(benzyloxy)methyl]-2-phenyl-1,3-oxazolidine typically involves the reaction of benzylamine with benzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with an appropriate reagent to form the oxazolidine ring. The reaction conditions often require a solvent such as toluene and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-[(benzyloxy)methyl]-2-phenyl-1,3-oxazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Benzyl-5-[(benzyloxy)methyl]-2-phenyl-1,3-oxazolidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to its oxazolidine ring.

    Medicine: Explored for its potential use in drug development, particularly in designing new antibiotics.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-[(benzyloxy)methyl]-2-phenyl-1,3-oxazolidine involves its interaction with specific molecular targets. The oxazolidine ring can interact with bacterial ribosomes, inhibiting protein synthesis and exerting antimicrobial effects. Additionally, the compound’s benzyl and phenyl groups can enhance its binding affinity to target molecules, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-5-methyleneoxazolidin-2-one
  • 3-Benzyl-5-[(benzyloxy)methyl]-2-phenyl-1,3-oxazolidine
  • This compound

Uniqueness

This compound is unique due to its specific substitution pattern on the oxazolidine ring, which imparts distinct chemical and biological properties. Its combination of benzyl and phenyl groups enhances its stability and reactivity compared to other oxazolidine derivatives .

Properties

IUPAC Name

3-benzyl-2-phenyl-5-(phenylmethoxymethyl)-1,3-oxazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO2/c1-4-10-20(11-5-1)16-25-17-23(19-26-18-21-12-6-2-7-13-21)27-24(25)22-14-8-3-9-15-22/h1-15,23-24H,16-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUZUZKCMDWXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(N1CC2=CC=CC=C2)C3=CC=CC=C3)COCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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